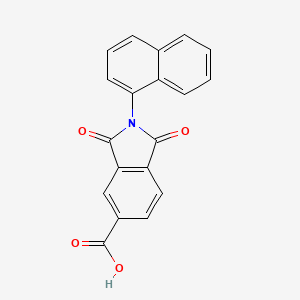

2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO4/c21-17-14-9-8-12(19(23)24)10-15(14)18(22)20(17)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEIEJNZVKFKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

2-(Naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound belonging to the class of isoindole derivatives. Its unique structure, characterized by a fused aromatic system and dioxo functional groups, positions it as a potential candidate for various biological applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C23H17NO6 |

| Molecular Weight | 389.36 g/mol |

| CAS Number | 2248333-83-5 |

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzymes and pathways. Notably, derivatives of this compound have been shown to inhibit endo-beta-glucuronidase heparanase with IC50 values ranging from 200 to 500 nM. This inhibition is significant because heparanase plays a crucial role in tumor metastasis and angiogenesis .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance:

- In vitro Studies : Compounds derived from isoindole structures demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

- Case Study : A derivative with a modified side chain showed promising results in inhibiting cell proliferation in human glioblastoma cells (U251) and melanoma cells (WM793), suggesting that structural modifications can enhance anticancer activity .

Anti-Angiogenic Effects

The anti-angiogenic properties of the compound are attributed to its ability to inhibit endothelial cell migration and tube formation in vitro. This effect is crucial for preventing tumor growth and metastasis by limiting the blood supply to tumors .

Research Findings

Several studies have provided insights into the biological activity of this compound:

- Heparanase Inhibition : The compound acts as a potent inhibitor of heparanase, which is implicated in cancer progression. The selectivity over human beta-glucuronidase indicates a potential for therapeutic applications without significant off-target effects .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that derivatives of this compound can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups on the isoindole core that contribute to its biological activity. Modifications at certain positions can enhance potency and selectivity against target enzymes or receptors .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the isoindole family, including 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, exhibit significant antitumor properties. A study by the National Cancer Institute (NCI) demonstrated that related compounds showed high levels of antimitotic activity against various human tumor cell lines, with mean GI50 values indicating effective growth inhibition at low concentrations .

Drug Development

The compound's structural characteristics make it a candidate for drug development targeting specific diseases. Its ability to inhibit certain biological pathways suggests potential therapeutic applications in treating conditions such as cancer and other proliferative disorders. The drug-like properties assessed through computational models indicate favorable pharmacokinetic profiles .

The compound has been evaluated for its biological activities beyond anticancer effects:

- Antimicrobial Properties : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that derivatives of this compound could be explored for antimicrobial applications .

- Enzyme Inhibition : Studies indicate potential inhibitory effects on enzymes relevant to metabolic pathways involved in various diseases, including neurodegenerative disorders.

Case Study 1: Antimitotic Activity

A recent study assessed the anticancer potential of a derivative of this compound through in vitro assays. The results showed significant cytotoxicity against human cancer cell lines with an average cell growth inhibition rate exceeding 50% at concentrations lower than 20 µM. This suggests a promising avenue for further development into therapeutic agents .

Case Study 2: Antimicrobial Evaluation

In a separate investigation focusing on antimicrobial efficacy, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 128 µg/mL, demonstrating potential for therapeutic use in treating bacterial infections .

Comparison with Similar Compounds

Structural and Functional Comparisons

- Halogenated Phenyl (e.g., Cl): Electron-withdrawing groups increase carboxylic acid acidity (pKa ~2–3), impacting ionization under physiological conditions . Hydroxyl/Ethoxy Groups: Improve solubility via hydrogen bonding (hydroxyl) or ether-mediated hydrophilicity (ethoxy) . Allyl/Cyclopentyl: Allyl groups enable conjugation chemistry; cyclopentyl increases steric bulk and hydrophobicity .

Molecular Weight and Drug-Likeness :

Compounds with molecular weights >300 g/mol (e.g., the DrugBank entry at 403.38 g/mol) may face challenges in bioavailability, while analogs <300 g/mol (e.g., cyclopentyl derivative at 259.26 g/mol) align better with Lipinski’s rules .Commercial Availability :

Several analogs (e.g., 2-chloro-phenyl and allyl derivatives) are commercially available, with prices ranging from $208/g (chloro-phenyl) to $625/5g .

Pharmacological and Analytical Insights

- DrugBank Experimental Entry (DB08731) :

The naphthalen-1-ylmethyl-substituted analog is listed as an experimental drug, highlighting the pharmacological relevance of naphthalene-containing isoindoles . - Analytical Characterization: Techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for identifying structural analogs, as demonstrated in studies on cathinone derivatives .

Q & A

Q. What are the established synthetic routes for 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid?

The compound is typically synthesized via condensation reactions. A general method involves refluxing a naphthalene derivative (e.g., 1-naphthylamine) with an isoindole precursor (e.g., 3-formyl-1H-isoindole-5-carboxylic acid) in acetic acid with sodium acetate as a catalyst. The reaction mixture is purified via recrystallization from a DMF/acetic acid solvent system . Modifications to the naphthalene or isoindole moieties can alter reaction efficiency and yield.

Q. How is the purity of this compound validated in academic settings?

Purity is assessed using HPLC (≥95% purity threshold) and corroborated by -NMR and -NMR to confirm structural integrity. LC-MS is employed to verify molecular weight (exact mass: 317.28 g/mol for ) and detect impurities. Purity data for analogous isoindole derivatives (e.g., 95% purity for 1,3-dioxo-2-o-tolyl-isoindole-5-carboxylic acid) suggest similar protocols apply .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirms carbonyl stretches (~1700–1750 cm) for the dioxo isoindole ring.

- NMR : -NMR identifies aromatic protons (δ 7.2–8.5 ppm) and substituent-specific signals (e.g., naphthyl protons at δ 7.4–8.2 ppm).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., exact mass: 317.28) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?

Density Functional Theory (DFT) calculations optimize the molecular geometry and predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites. For example, the carboxylic acid group () and naphthyl ring are key interaction sites for hydrogen bonding and π-π stacking, respectively. Studies on analogous Schiff bases demonstrate how computational data guide experimental designs for bioactivity .

Q. How do researchers resolve contradictions in reported biological activity data for isoindole derivatives?

Contradictions may arise from structural analogs (e.g., substituent variations on the isoindole or naphthyl groups). Systematic SAR studies compare derivatives like 2-(4-hydroxyphenyl)-isoindole-5-carboxylic acid (antioxidant activity) and 2-(2-methoxyphenyl)-isoindole-5-carboxylic acid (reduced activity). Meta-analyses of bioassay conditions (e.g., cell lines, dosage) are critical .

Q. What strategies optimize the compound’s solubility for in vitro studies?

- Salt Formation : Converting the carboxylic acid to a sodium salt improves aqueous solubility.

- Co-solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for cell-based assays.

- Structural Modifications : Introducing polar groups (e.g., hydroxyl or amine) on the naphthyl ring, as seen in derivatives like 2-(4-hydroxyphenyl)-isoindole-5-carboxylic acid, enhances solubility .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.